molecular formula C8H10IN3 B1408868 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1704065-02-0

4-Iodo-6-(pyrrolidin-1-yl)pyrimidine

Cat. No. B1408868
CAS RN: 1704065-02-0
M. Wt: 275.09 g/mol
InChI Key: OCBBHNSHNUVWNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecule consists of a pyrrolidinyl group attached to the pyrimidine . The empirical formula is C8H10IN3 .


Chemical Reactions Analysis

Pyrrolidine derivatives are known for their versatility in chemical reactions. They are often used by medicinal chemists to obtain compounds for the treatment of human diseases . The reaction conditions and the synthetic strategies used can greatly influence the final product .

Scientific Research Applications

Structural and Synthetic Insights

4-Iodo-6-(pyrrolidin-1-yl)pyrimidine and its derivatives demonstrate structural peculiarities and synthetic versatility. The bulky iodo substituent and the N atom of the 6-amino group in related structures, such as 4-amino-7-(2-deoxy-α-D-erythropentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, show deviations from the plane, impacting molecular conformation and potentially reactivity (Seela, Zulauf, Reuter, & Kastner, 1999). Furthermore, the palladium-catalyzed cross-coupling reactions of related compounds highlight their utility in synthesizing various 4-alkynylpyrrolopyrimidines, showcasing the compound's role in chemical synthesis and molecular engineering (Tumkevičius & Masevičius, 2007).

Chemistry and Material Science

Charge-Cumulated Hetarenes and Optical Properties

The formation of charge-cumulated hetarenes like (pyrimidin-2,4,6-triyl)-tris-hetarenium salts from 2,4,6-trichloropyrimidine reveals the compound's potential in creating materials with unique electronic properties (Schmidt & Hetzheim, 1997). Additionally, pyrimidine derivatives have shown promising applications in medicine and nonlinear optics (NLO) fields, indicating their significance in the development of novel materials with specialized electronic and optical functionalities (Hussain et al., 2020).

Biomedical Applications

Biological Activity and Plant Growth Stimulation

The synthesis of new 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivatives and their preliminary biological screening reveals a pronounced plant growth stimulating effect. This finding suggests potential agricultural applications, indicating that derivatives of this compound might be useful in enhancing plant growth and productivity (Pivazyan et al., 2019).

Photophysical Properties and Optoelectronic Applications

The synthesis of heteroleptic Ir(III) metal complexes using pyrimidine chelates and their emission properties suggest applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The sky-blue-emitting Ir(III) phosphors assembled using these chelates indicate their potential in high-performance display technologies (Chang et al., 2013).

Safety and Hazards

While specific safety and hazard information for 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine is not available in the search results, it’s important to handle all chemicals with care and follow safety protocols .

Future Directions

The future directions for 4-Iodo-6-(pyrrolidin-1-yl)pyrimidine and similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . The development of novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

4-iodo-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN3/c9-7-5-8(11-6-10-7)12-3-1-2-4-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBBHNSHNUVWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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